![molecular formula C8H12N2O2S B1276072 3-Amino-4,5-dimethylbenzenesulfonamide CAS No. 101251-33-6](/img/structure/B1276072.png)
3-Amino-4,5-dimethylbenzenesulfonamide
Overview
Description
3-Amino-4,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is also known by its IUPAC name, 3-amino-N,4-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for 3-Amino-4,5-dimethylbenzenesulfonamide is 1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12) . This compound has a topological polar surface area of 94.6 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis
3-Amino-4,5-dimethylbenzenesulfonamide has a molecular weight of 200.26 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its relative hydrophilicity . The compound has a rotatable bond count of 1 .Scientific Research Applications
Medicine: Antimicrobial Agents
3-Amino-4,5-dimethylbenzenesulfonamide is part of the sulfonamide group, which has been widely used in medicine due to its antimicrobial properties. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase, interfering with folic acid synthesis in bacteria, which is crucial for their growth and multiplication . This compound’s derivatives are used to treat infections caused by bacteria, including urinary tract infections, bronchitis, and certain types of pneumonia.
Industrial Processes: Synthesis of Dyes and Pigments
In industrial chemistry, 3-Amino-4,5-dimethylbenzenesulfonamide serves as an intermediate in the synthesis of dyes and pigments. Its chemical structure allows it to bind with other compounds to form complex molecules that exhibit vibrant colors, making it valuable in the production of textiles and inks .
Environmental Science: Veterinary Medicine Residue Analysis
This compound is also used in environmental science, particularly in the analysis of veterinary medicine residues in the environment. As a common component in veterinary drugs, its presence in water bodies can be an indicator of agricultural run-off or improper disposal of animal waste. Monitoring its levels helps in assessing the environmental impact of veterinary medicines .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 3-Amino-4,5-dimethylbenzenesulfonamide can be used as a standard or reference compound in chromatographic analysis. Its well-defined properties allow for the calibration of equipment and the validation of analytical methods, ensuring the accuracy and reliability of chemical analyses .
Biochemistry: Proteomics Research
Within the field of biochemistry, this compound finds application in proteomics research. It can be used to modify proteins or peptides in a process known as chemical derivatization, which enhances the detection and quantification of these biomolecules in mass spectrometry-based proteomics studies .
Material Science: Polymer Additives
Lastly, in material science, 3-Amino-4,5-dimethylbenzenesulfonamide can be incorporated into polymers as an additive to improve certain properties. For example, it can enhance the thermal stability of plastics or increase the rigidity of materials used in engineering applications .
Mechanism of Action
Target of Action
3-Amino-4,5-dimethylbenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, eye function, and folic acid synthesis, respectively .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target . For instance, they can inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, a vital nutrient for bacterial growth .
Biochemical Pathways
By inhibiting enzymes like carbonic anhydrase and dihydropteroate synthetase, sulfonamides can affect several biochemical pathways. They can disrupt fluid and electrolyte balance, impair eye function, and inhibit bacterial growth by blocking folic acid synthesis .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of targeted enzymes by 3-Amino-4,5-dimethylbenzenesulfonamide can lead to various molecular and cellular effects. For instance, the inhibition of dihydropteroate synthetase can lead to a decrease in bacterial folic acid synthesis, resulting in inhibited bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-4,5-dimethylbenzenesulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect its metabolism and excretion .
Future Directions
properties
IUPAC Name |
3-amino-4,5-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-7(13(10,11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQMLWCILAYJQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406961 | |
Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101251-33-6 | |
Record name | 3-amino-4,5-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4,5-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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